![molecular formula C18H18BrCl2NO B5024848 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol](/img/structure/B5024848.png)
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol, also known as JZL184, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects.
Wirkmechanismus
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is a selective inhibitor of the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The mechanism of action of this compound involves covalent binding to the active site of MAGL, which leads to irreversible inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, anxiety, and seizures. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function. This compound has also been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is its selectivity for MAGL, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. In addition, this compound has been shown to have good pharmacokinetic properties, with a half-life of approximately 2 hours in rats. However, one limitation of this compound is its irreversible inhibition of MAGL, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol. One area of interest is the development of more selective inhibitors of MAGL, which may have fewer off-target effects and greater therapeutic potential. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of addiction, obesity, and metabolic disorders. Finally, studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans.
Synthesemethoden
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol was first synthesized in 2008 by Long et al. The synthesis involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 4-bromoacetophenone with 3,4-dichlorobenzylamine to form the intermediate 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)piperidine. This intermediate is then reacted with hydroxylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in animal models. In addition, this compound has been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)17(21)11-13/h1-6,11,23H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBOCRMGSCICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.